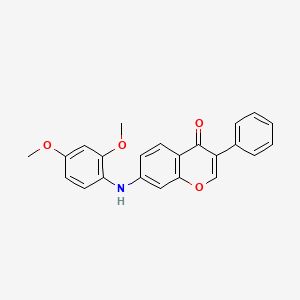

7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

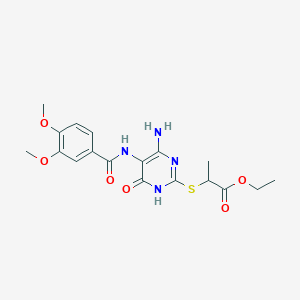

The synthesis of chromene derivatives, including 7-((2,4-dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, often involves multistep synthetic routes utilizing key reactions such as the Knoevenagel condensation. A related compound, 3-amino-7,8-dimethoxy-2H-chromen-2-one, was synthesized from 2,3,4-trimethoxybenzaldehyde through methoxy reduction and Knoevenagel reaction, highlighting the synthesis versatility of chromene derivatives under mild reaction conditions (C. Li, 2014).

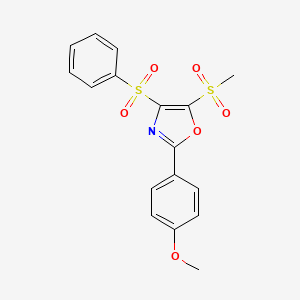

Molecular Structure Analysis

The structure and electronic properties of chromene derivatives have been thoroughly studied using techniques such as X-ray crystallography and computational methods. For instance, the single crystal X-ray structure analysis and computational electronic structure investigations have provided insights into the geometries and electronic distributions within the chromene molecules, underscoring the significance of the chromene core in dictating the molecule's overall properties (A. Ramazani et al., 2019).

Applications De Recherche Scientifique

Synthesis and Biological Activities

7-((2,4-Dimethoxyphenyl)amino)-3-phenyl-4H-chromen-4-one, as part of the 4H-chromen-4-one family, has been involved in various synthetic and biological studies. For instance, Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their glucosides, revealing their antimicrobial and antioxidant activity Hatzade, Taile, Gaidhane, Haldar, & Ingle, 2008.

Anticancer Potential

Compounds from this family have shown promise in cancer research. Kemnitzer et al. (2004) discovered 4-aryl-4H-chromenes as potent apoptosis inducers in cancer cells, demonstrating their potential as anticancer agents Kemnitzer, Drewe, Jiang, Zhang, Wang, Zhao, Jia, Herich, Labreque, Storer, Meerovitch, Bouffard, Rej, Denis, Blais, Lamothe, Attardo, Gourdeau, Tseng, Kasibhatla, & Cai, 2004.

Anti-osteoporotic Evaluation

Tseng et al. (2009) reported on the synthesis and anti-osteoporotic evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives related to 4H-chromen-4-one, showing significant inhibitory effects on osteoclast activity Tseng, Chen, Lu, Wang, Tsai, Lin, Chen, Chang, Wang, Ho, & Tzeng, 2009.

Antivascular and Antitumor Properties

Gourdeau et al. (2004) explored the antivascular and antitumor properties of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a series showing potent in vitro cytotoxic activity and the ability to disrupt tumor vasculature Gourdeau, Leblond, Hamelin, Desputeau, Dong, Kianicka, Custeau, Boudreau, Geerts, Cai, Drewe, Labrecque, Kasibhatla, & Tseng, 2004.

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to inhibit aurora kinase a (aurka) , a protein that plays a crucial role in cell division .

Mode of Action

It’s suggested that similar compounds inhibit the activity of aurka, leading to cell cycle arrest at the g2/m phase . This implies that the compound might interact with AURKA, inhibiting its function and subsequently affecting the cell cycle.

Biochemical Pathways

The compound potentially affects the cell cycle pathway by inhibiting AURKA . AURKA is involved in the regulation of the cell cycle, particularly the transition from G2 phase to M phase. Inhibition of AURKA can lead to cell cycle arrest, preventing the cells from dividing .

Result of Action

The compound’s action on AURKA can lead to cell cycle arrest at the G2/M phase, preventing cell division . This could potentially lead to the death of cancer cells, as they are unable to proliferate. Additionally, the compound may induce caspase-mediated apoptotic cell death .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7-(2,4-dimethoxyanilino)-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-26-17-9-11-20(22(13-17)27-2)24-16-8-10-18-21(12-16)28-14-19(23(18)25)15-6-4-3-5-7-15/h3-14,24H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQOJKJXTPSGRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride](/img/structure/B2481555.png)

![2-(1-benzylimidazol-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2481556.png)

![4-[6-[2-(Dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2481559.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone](/img/structure/B2481563.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2481568.png)